molecular formula C24H20N2O3S B3599716 2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE

2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE

Cat. No.: B3599716
M. Wt: 416.5 g/mol
InChI Key: JIJLUXWHHSVYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a cyanophenyl group, a benzodioxol group, and a benzamide group

Preparation Methods

The synthesis of 2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the cyanophenyl and benzodioxol intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different properties.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE has unique structural features that contribute to its distinct properties and applications. Similar compounds include other benzamide derivatives and compounds with cyanophenyl or benzodioxol groups.

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-2-7-16-12-20-21(29-15-28-20)13-19(16)26-24(27)18-9-4-6-11-23(18)30-22-10-5-3-8-17(22)14-25/h3-6,8-13H,2,7,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJLUXWHHSVYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(2-CYANOPHENYL)SULFANYL]-N-(6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.